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molecular formula C10H20O B092404 3,7-Dimethyl-1-octen-3-ol CAS No. 18479-49-7

3,7-Dimethyl-1-octen-3-ol

Cat. No. B092404
M. Wt: 156.26 g/mol
InChI Key: IUDWWFNDSJRYRV-UHFFFAOYSA-N
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Patent
US05955636

Procedure details

An autoclave having an internal volume of 3 liters was charged with 1,140 g of the hexane solution containing 3,7-dimethyl-1-octyn-3-ol thus obtained and 0.27 g of a Lindlar catalyst (supported on calcium carbonate) to carry out the hydrogenation for 4 hours under hydrogen pressure of 5 to 8 kg/cm2 (gauge pressure) at a temperature of 25 to 43° C. Thereafter, the catalyst was filtered off, and the resultant filtrate was concentrated with a rotary evaporator to give crude 3,7-dimethyl-1-octen-3-ol. Above the procedures for the hydrogenation of 3,7-dimethyl-1-octyn-3-ol were repeated once more to obtain, in total, 1,590 g of crude 3,7-dimethyl-1-octen-3-ol. Analysis by gas chromatography (column: DC-550, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 100° C.; and column: PEG-HT, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 130° C.) revealed that the conversions of 3,7-dimethyl-1-octyn-3-ol were 99.7% and 97.3% for the respective runs of the hydrogenation, and the selectivities to 3,7-dimethyl-1-octen-3-ol were 95.0% and 95.8%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
0.27 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:11])([CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9])[C:3]#[CH:4]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CCCCCC>[CH3:1][C:2]([OH:11])([CH2:5][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:10])[CH:3]=[CH2:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)(CCCC(C)C)O
Step Two
Name
Lindlar catalyst
Quantity
0.27 g
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at a temperature of 25 to 43° C
FILTRATION
Type
FILTRATION
Details
Thereafter, the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated with a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CC(C=C)(CCCC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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